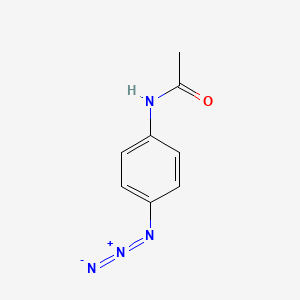

Acetamide, N-(4-azidophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetamide, N-(4-azidophenyl)-: is an organic compound with the molecular formula C8H9N4O. It is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-azidophenyl)- typically involves the reaction of 4-azidoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Azidoaniline} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-(4-azidophenyl)-} + \text{Acetic Acid} ]

Industrial Production Methods: Industrial production of Acetamide, N-(4-azidophenyl)- may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The azide group in Acetamide, N-(4-azidophenyl)- can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.

Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst.

Cycloaddition Reactions: Alkynes in the presence of a copper catalyst.

Major Products:

- Substituted derivatives with various functional groups.

- Amine derivatives.

- Triazole derivatives .

Scientific Research Applications

Chemistry: Acetamide, N-(4-azidophenyl)- is used as a precursor in the synthesis of various heterocyclic compounds. Its azide group is a versatile functional group that can be transformed into different chemical entities.

Biology: In biological research, Acetamide, N-(4-azidophenyl)- is used in the study of protein labeling and modification. The azide group can react with alkyne-functionalized probes in bioorthogonal chemistry, allowing for the selective labeling of biomolecules.

Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activities that can be explored for therapeutic purposes.

Industry: Acetamide, N-(4-azidophenyl)- is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics to the final product .

Mechanism of Action

The mechanism of action of Acetamide, N-(4-azidophenyl)- is primarily related to its azide group. The azide group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as proteins and nucleic acids, resulting in modifications that can alter their function. The specific pathways involved depend on the nature of the reaction and the target molecule .

Comparison with Similar Compounds

Acetamide, N-(4-aminophenyl)-: This compound has an amine group instead of an azide group, leading to different chemical reactivity and applications.

Acetamide, N-(4-nitrophenyl)-: The presence of a nitro group imparts different electronic properties and reactivity compared to the azide group.

Uniqueness: Acetamide, N-(4-azidophenyl)- is unique due to its azide group, which provides a versatile platform for various chemical transformations. This makes it a valuable compound in synthetic chemistry and materials science .

Biological Activity

Acetamide, N-(4-azidophenyl)- (CAS No. 52578-66-2) is an organic compound notable for its azide functional group, which imparts unique reactivity and potential biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H8N4O |

| Molecular Weight | 176.18 g/mol |

| IUPAC Name | N-(4-azidophenyl)acetamide |

| InChI Key | STBMXWORHXFHES-UHFFFAOYSA-N |

The synthesis of Acetamide, N-(4-azidophenyl)- typically involves the reaction of 4-azidoaniline with acetic anhydride under controlled conditions, yielding the acetamide product alongside acetic acid as a byproduct.

The biological activity of Acetamide, N-(4-azidophenyl)- is largely attributed to its azide group, which can undergo several chemical transformations:

- Substitution Reactions : The azide can react with various nucleophiles, leading to the formation of diverse derivatives.

- Reduction Reactions : The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of catalysts.

- Cycloaddition Reactions : It can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

These transformations allow for selective labeling and modification of biomolecules in biological research.

1. Antioxidant Activity

Research has demonstrated that certain acetamide derivatives exhibit significant antioxidant properties. In vitro studies showed that these compounds could scavenge reactive oxygen species (ROS) and reduce nitric oxide (NO) production in stimulated macrophages. For instance, compounds derived from acetamide demonstrated effective inhibition of NO production under inflammatory conditions .

2. Anticancer Potential

Acetamide derivatives have been explored for their anticancer activities. A study highlighted that specific derivatives displayed high potency against resistant cancer cell lines, inducing apoptosis and autophagy in melanoma and pancreatic cancer models. The lead compound from this study showed promising pharmacokinetic properties and a significant reduction in tumor growth in vivo .

3. Antibacterial Activity

Recent investigations into the antibacterial potential of acetamide derivatives revealed that several compounds exhibited activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria. Notably, compounds synthesized from 2-mercaptobenzothiazole showed significant antibacterial effects and were effective against biofilm formation .

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of acetamide derivatives, compounds were tested using the ABTS radical scavenging assay. Results indicated that specific compounds significantly reduced ROS levels in macrophages stimulated by LPS (lipopolysaccharides), demonstrating their potential as therapeutic agents in oxidative stress-related conditions .

Case Study 2: Anticancer Efficacy

The discovery of a novel class of bioactive molecules based on N-(4-(3-aminophenyl)thiazol-2-yl)acetamides showed promising results against resistant cancer cell lines. The lead compound exhibited a dual mechanism of action by inducing both apoptosis and autophagy, highlighting the therapeutic potential of azide-containing acetamides in cancer treatment .

Properties

CAS No. |

52578-66-2 |

|---|---|

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

N-(4-azidophenyl)acetamide |

InChI |

InChI=1S/C8H8N4O/c1-6(13)10-7-2-4-8(5-3-7)11-12-9/h2-5H,1H3,(H,10,13) |

InChI Key |

STBMXWORHXFHES-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.